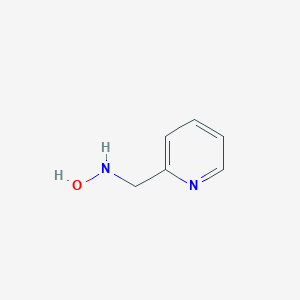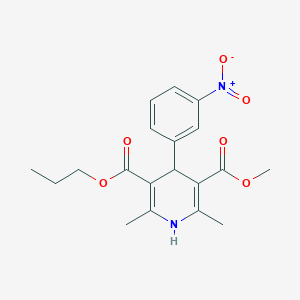
Nitrendipine Propyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrendipine Propyl Ester is a derivative of Nitrendipine, a dihydropyridine calcium channel blocker . It is used in the treatment of arterial hypertension . Nitrendipine is an effective antihypertensive agent and differs from other calcium channel blockers in that it does not reduce glomerular filtration rate and is mildly natriuretic, rather than sodium retentive .
Synthesis Analysis
The synthesis of Nitrendipine involves several steps, including the Michael’s addition . A method has been developed for separation of nitrendipine and its impurities of reaction partners and side reaction products by high-performance liquid chromatographic method on a RP-18 column . The mobile phase composition that provided an acceptable nitrendipine resolution, in large excess and possible impurities, in a short elution time, is methanol:water (70:30) and pH 3 .Molecular Structure Analysis
The molecular formula of Nitrendipine Propyl Ester is C19H22N2O6 . The molecular weight is 374.4 g/mol .Chemical Reactions Analysis
Nitrendipine undergoes photodegradation, with the generation of some photoproducts . The structural determination of two Nitrendipine photoproducts was carried out by means of electrospray ionization liquid chromatography tandem mass spectrometry (LC-ESI-MS/MS) .Wissenschaftliche Forschungsanwendungen
Improvement of Bioavailability through Solid Lipid Nanoparticles
Nitrendipine, an antihypertensive drug, suffers from poor oral bioavailability due to first-pass metabolism. Research has focused on improving its bioavailability by developing nitrendipine-loaded solid lipid nanoparticles (SLN) using various lipids and surfactants. These SLNs have shown to increase bioavailability significantly, indicating their potential as carriers for lipophilic drugs like nitrendipine to minimize first-pass metabolism effects (Venishetty et al., 2007), (Manjunath & Venkateswarlu, 2006).
Pharmacokinetic Modeling Using Artificial Neural Networks
The relationship between nitrendipine plasma levels and its pharmacodynamic effects has been modeled using artificial neural networks (ANN), showing potential for optimizing drug administration and formulation for drugs with complex pharmacokinetic/pharmacodynamic relationships. This modeling can help predict the antihypertensive effect of nitrendipine from plasma concentration profiles, contributing to personalized medicine approaches (Belic et al., 2005).
pH-Dependent Gradient-Release Drug Delivery Systems
Research has also been directed towards developing novel drug delivery systems for nitrendipine that can improve its dissolution rate and extend therapeutic effects. A pH-dependent gradient-release system using solid dispersed matrix structure has been explored, showing that such systems can efficiently control the release rate of nitrendipine, optimizing its bioavailability and therapeutic efficacy (Yang et al., 2004).
Transdermal Delivery Systems
Developing matrix-type transdermal drug delivery systems (TDDS) for nitrendipine has shown promising results in enhancing drug permeation through the skin, offering an alternative route of administration to bypass first-pass metabolism and improve patient compliance. These studies emphasize the potential of transdermal systems in achieving controlled drug release and desirable mechanical properties (Gannu et al., 2007).
Chiral Synthesis for Enhanced Efficacy
The synthesis of chiral nitrendipine using chiral phase transfer catalyst has been explored, providing insights into the potential for developing more efficacious forms of the drug by focusing on specific enantiomers. This approach underlines the importance of stereochemistry in drug development and its impact on drug efficacy and safety (Wu et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-O-methyl 5-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-5-9-27-19(23)16-12(3)20-11(2)15(18(22)26-4)17(16)13-7-6-8-14(10-13)21(24)25/h6-8,10,17,20H,5,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLPJZGKAQRVTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrendipine Propyl Ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

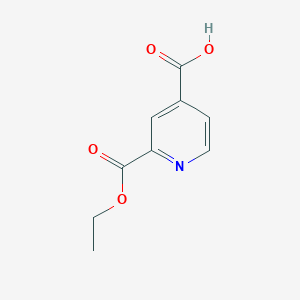
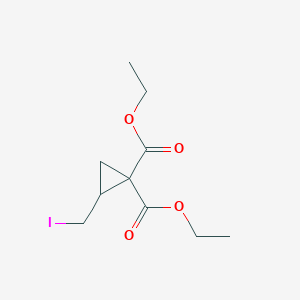



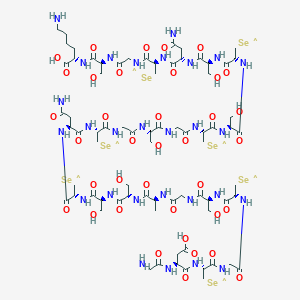

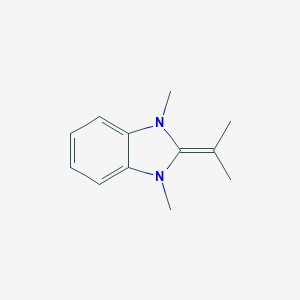
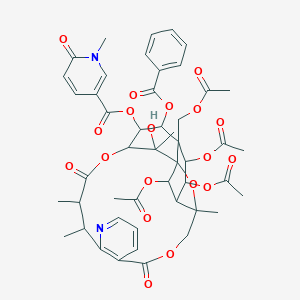
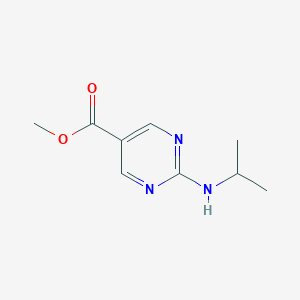
![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)
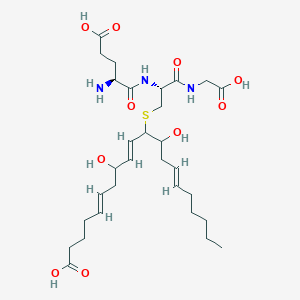
![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)
